2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline hydrochloride is a heterocyclic compound featuring a quinoxaline core fused with a 4,5-dihydroimidazole moiety. Quinoxaline, a bicyclic structure with two nitrogen atoms, confers planar aromaticity and electronic properties conducive to interactions with biological targets such as DNA or enzymes. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMMIEICYUXMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diaminoquinoxaline and Imidazoline Precursor Reactions
The foundational route involves reacting 1,2-diaminoquinoxaline with 2-chloro-4,5-dihydro-1H-imidazole under basic conditions. In a representative procedure from US4904684A, 1,2-diaminoquinoxaline (0.02 mol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −70°C under argon. A 1.6 M solution of butyllithium in hexane (0.024 mol) is added dropwise, followed by 2-chloro-4,5-dihydro-1H-imidazole (0.022 mol) in THF. The reaction proceeds for 1 hour at −70°C, after which the mixture is warmed to room temperature and stirred for 24 hours. Quenching with saturated ammonium chloride yields a crude product, which is purified via silica gel chromatography (dichloromethane/methanol, 9:1) to afford the free base in 68% yield. Subsequent hydrochloride salt formation using 0.1 M HCl in isopropyl alcohol achieves >95% purity.
Acid-Catalyzed Cyclization
Alternative protocols employ acetic acid as both solvent and catalyst. For instance, PMC7144182 details a method where 2-aminoquinoxaline (1.0 equiv) reacts with 2-imidazolidinone (1.2 equiv) in glacial acetic acid at 120°C for 6 hours. The reaction mixture is neutralized with ammonium hydroxide, extracted with dichloromethane, and dried over sodium sulfate. Evaporation and recrystallization from ethanol yield the hydrochloride salt with 72% efficiency. This approach minimizes side products like N-alkylated derivatives, which commonly arise in non-polar solvents.
Nucleophilic Substitution Strategies
Halogen Displacement in Quinoxaline Derivatives
A two-step process described in CA1043791A begins with 6-bromoquinoxaline, which undergoes amination with ethylene diamine to form 6-aminoquinoxaline. Subsequent treatment with 2-mercaptoimidazoline in dimethylformamide (DMF) at 90°C for 12 hours facilitates nucleophilic displacement of the bromine atom. The thioether intermediate is oxidized with hydrogen peroxide (30%) in ethanol, yielding the target compound after hydrochloride salt formation (Table 1).
Table 1. Optimization of Nucleophilic Displacement Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | DMSO | THF |
| Temperature (°C) | 90 | 110 | 70 |
| Reaction Time (h) | 12 | 8 | 16 |
| Yield (%) | 65 | 58 | 71 |
Microwave-Assisted Synthesis
PMC7967119 highlights a microwave-enhanced method where 1,2-diaminoquinoxaline and 2-imidazolidinone are irradiated at 150°C for 20 minutes in acetic acid. This approach reduces reaction time from hours to minutes while maintaining a yield of 78%. The rapid heating minimizes decomposition pathways, making it suitable for high-throughput synthesis.
Thiourea-Mediated Cyclization
Thioureido Intermediate Formation
CA1043791A discloses a thiourea-based route where 6-aminoquinoxaline reacts with ammonium thiocyanate in acetone under reflux to form 6-thioureidoquinoxaline. This intermediate is treated with ethylene diamine in chlorobenzene at 120°C for 20 hours, inducing cyclization to the imidazoline ring. The product is isolated via solvent evaporation and recrystallized from ethanol/HCl (yield: 63%).
Mercury(II)-Catalyzed Cyclization
A modified procedure introduces mercury(II) chloride (0.1 equiv) as a catalyst, accelerating the cyclization step to 6 hours at 90°C. While this boosts yields to 75%, the necessity for heavy metal removal complicates purification.
Comparative Analysis of Methodologies
Table 2. Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | Moderate | High stereoselectivity |
| Nucleophilic | 71 | 90 | High | Functional group tolerance |
| Microwave | 78 | 97 | Low | Rapid synthesis |
| Thiourea cyclization | 63 | 88 | Moderate | Cost-effective reagents |
Critical Parameters for Optimization
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may induce side reactions at elevated temperatures. THF, while less polar, offers better control over exothermic reactions.
Chemical Reactions Analysis
Types of Reactions: BU 239 hydrochloride primarily undergoes substitution reactions due to the presence of reactive imidazoline and quinoxaline moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives .
Scientific Research Applications
Overview
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride, commonly referred to as BU 239 hydrochloride, is a compound characterized by its unique structural components: a quinoxaline and an imidazole moiety. This compound has been extensively studied due to its high affinity for imidazoline I2 receptors, making it a significant tool in pharmacological research. Its molecular formula is C11H10N4, with a molecular weight of approximately 198.22 g/mol.
Receptor Interaction Studies
The primary application of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride lies in its role as an antagonist at the I2 imidazoline receptor. By binding to this receptor without activating it, researchers can investigate the physiological effects associated with I2 receptor activation across various tissues and cell types. The I2 receptor is particularly concentrated in the central nervous system and is implicated in processes such as blood pressure regulation and pain perception.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through interactions with histamine receptors or other targets related to inflammation. These findings indicate potential therapeutic uses in treating inflammatory conditions.
Antimicrobial Properties
Compounds containing both imidazole and quinoxaline structures have shown promising antimicrobial activity. This positions 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride as a candidate for further pharmacological development aimed at combating microbial infections.
Neuroprotective Effects
Research into related compounds has indicated possible neuroprotective properties, particularly in the context of neurodegenerative diseases. This suggests that 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride could play a role in protecting neuronal health and function .
Synthesis and Chemical Properties
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the formation of the imidazole ring through reactions with ethylenediamine derivatives. One common method includes reacting a corresponding ethyl ester with ethylenediamine, leading to the formation of the imidazoline structure. The quinoxaline portion can be synthesized through various cyclization reactions involving β-dicarbonyl compounds.
Case Study 1: Cardiovascular Effects
A study evaluated new derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their cardiovascular effects as potential antihypertensive agents. The findings indicated that compounds with high affinities for imidazoline binding sites significantly affected mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats .
Case Study 2: Cytotoxicity Testing
Another investigation focused on synthesizing derivatives based on the imidazole structure for cytotoxicity testing against human cancer cell lines. The results highlighted specific compounds that inhibited growth in cervical and bladder cancer cells, demonstrating potential antitumor activity .
Summary Table of Applications
| Application | Description |
|---|---|
| Receptor Interaction | Antagonist at I2 imidazoline receptor; aids in studying physiological effects |
| Anti-inflammatory Effects | Potential interactions with histamine receptors; implications for inflammatory disease treatment |
| Antimicrobial Properties | Exhibits antimicrobial activity; candidates for development against infections |
| Neuroprotective Effects | Possible protective effects on neurons; relevance in neurodegenerative disease research |
| Cardiovascular Effects | Impact on blood pressure regulation; potential antihypertensive agent |
| Cytotoxicity | Inhibitory effects on cancer cell lines; potential for anticancer drug development |
Mechanism of Action
BU 239 hydrochloride exerts its effects by binding to imidazoline I2 receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of blood pressure. The binding of BU 239 hydrochloride to these receptors can influence these processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
- Quinoline vs. Quinoxaline Derivatives: 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline hydrochloride (CAS 205437-64-5, ) shares a similar imidazolyl sidechain but differs in its monocyclic quinoline core. CL 216942 (Bisantrene Hydrochloride): This anthracene-based bis-hydrazone derivative with two 4,5-dihydroimidazolyl groups exhibits DNA intercalation and antitumor activity. Its planar anthracene core allows stronger DNA stacking than quinoxaline, but the latter’s dual nitrogen atoms may improve specificity for certain nucleic acid sequences .
Pharmacological Activity
- Antitumor Agents: CL 216942 increased survival in murine leukemia models (ILS > 173% for P388 leukemia) via DNA intercalation. Quinoxaline derivatives, with smaller planar surfaces, may exhibit weaker intercalation but better penetration into tumor tissues . Amidino-Substituted Imidazo[4,5-b]pyridines (): These compounds, with amidino groups enhancing solubility and charge interactions, show antiproliferative effects. The target compound’s hydrochloride salt may similarly improve pharmacokinetics .
- Hypoglycemic Agents: DG-5128 (), a 4,5-dihydroimidazolyl derivative, reduced blood glucose by inhibiting adrenaline-induced platelet aggregation. Quinoxaline’s extended π-system might modulate different pathways, such as insulin secretion or glucose transporters .
- Adrenoceptor Modulators: BRL44408 and RX821002 () are α2-adrenoceptor antagonists with imidazoline moieties. The quinoxaline core in the target compound could shift selectivity toward α2D subtypes or other GPCRs due to steric and electronic differences .
Table 1: Key Comparative Data of Analogous Compounds
Biological Activity
The compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride is a unique chemical entity characterized by its structural components, which include both a quinoxaline and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and its implications in pharmacological applications.
- Molecular Formula : C11H10N4
- Molecular Weight : 198.22 g/mol
- CAS Number : 187753-87-3
The hydrochloride form of this compound enhances its solubility and stability in aqueous environments, making it suitable for biological studies and applications in medicinal chemistry .
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline primarily functions as an antagonist at the I2 imidazoline receptor . By binding to this receptor without activating it, the compound allows researchers to investigate the physiological effects of I2 receptor activation across different tissues and cell types. The I2 subtype is notably concentrated in the central nervous system, implicating it in various physiological processes such as blood pressure regulation and pain perception.
Pharmacological Applications
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through interactions with histamine receptors or other targets related to inflammation.
- Antimicrobial Properties : Compounds containing both imidazole and quinoxaline structures have shown antimicrobial activity, making them candidates for further pharmacological development.
- Neuroprotective Effects : Related compounds have been explored for neuroprotective properties, particularly in the context of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have assessed the biological activity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline:
-
PARP-1 Inhibition : In a study evaluating new quinoxaline derivatives as PARP-1 inhibitors, compounds similar to 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline exhibited varying inhibitory activities against PARP-1 with IC50 values ranging from 2.31 to 57.35 nM. The structure–activity relationship indicated that modifications on the quinoxaline core could significantly affect inhibitory potency .
Compound IC50 (nM) Comments Compound A 12.86 Less active than Olaparib Compound B 3.05 More potent than Olaparib Compound C 8.73 Moderate activity -
Antiproliferative Activity : Another study assessed the antiproliferative effects of similar compounds against breast cancer cell lines (MDA-MB-436). The most potent compound demonstrated an IC50 value of 2.57 µM, indicating significant cytotoxicity compared to standard treatments like Olaparib .
Compound IC50 (µM) Comparison Tested Compound 2.57 ~4x more potent than Olaparib Olaparib 8.90 Control - Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with certain derivatives led to G2/M phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis and inhibiting cell proliferation .
Interaction Studies
Further investigations into the binding affinity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline with various receptors have shown promising results:
Q & A
Q. What are the established synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline hydrochloride, and what reaction conditions optimize yield?
The compound can be synthesized via cyclization of 2-aminoquinoxaline derivatives with aldehydes or ketones under acidic conditions. A common approach involves refluxing precursors in ethanol or methanol with catalytic HCl, achieving yields of 60–75% . Nickel-catalyzed addition to nitriles, followed by proto-demetallation and cyclization, is another scalable method, offering functional group tolerance (e.g., aryl halides) under mild conditions (25–50°C, pH 6–7) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from THF to DMF for sterically hindered substrates).
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves imidazoline and quinoxaline protons (δ 2.5–3.5 ppm for CH₂ in dihydroimidazole; δ 7.8–8.5 ppm for aromatic quinoxaline protons).
- X-ray Diffraction (XRD): SHELX software (SHELXL/SHELXS) refines single-crystal structures, confirming bond angles (e.g., 109.5° for sp³ carbons in imidazoline) and hydrochloride counterion placement .
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0821 for C₁₁H₁₂ClN₄⁺).
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial Activity: Broth microdilution (MIC/MBC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24–48 h incubation, 37°C).
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination via dose-response curves, 48–72 h exposure).
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent at 412 nm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like TLR7 or α₂-adrenergic receptors?
- Molecular Docking: AutoDock Vina or Schrödinger Suite docks the compound into TLR7 (PDB ID 5GMH) or α₂A-adrenergic receptor (PDB ID 6PU7) binding pockets. Key interactions include hydrogen bonding between the imidazoline NH and Asp².⁵⁰ (TLR7) or Asp¹¹³ (α₂A) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding).
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models (e.g., RevMan) to account for heterogeneity.
- Experimental Replication: Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability.
- Structure-Activity Relationship (SAR): Compare analogues (e.g., bromo-substituted derivatives) to identify critical pharmacophores .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation: Co-crystallization with tartrate (as in brimonidine tartrate) enhances aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for free base) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (75–150 nm, PDI < 0.2) via solvent evaporation, achieving sustained release (≥80% over 72 h in PBS pH 7.4) .
- Prodrug Design: Introduce acetyl-protected imidazoline (hydrolyzed in vivo by esterases).
Q. How can advanced spectroscopic methods (e.g., 2D-NMR, XPS) elucidate electronic properties?
- ¹H-¹⁵N HMBC NMR: Correlates imidazoline NH with adjacent carbons, confirming tautomeric forms.
- X-ray Photoelectron Spectroscopy (XPS): N 1s peaks at 399.5 eV (imidazoline) and 401.2 eV (quinoxaline) indicate charge distribution .
Notes
- Contradictory Evidence: While some studies emphasize TLR7 agonism , others propose α₂-adrenergic activity . Cross-validation via knockout cell lines (e.g., TLR7⁻/⁻ macrophages) is advised.
- Methodological Gaps: Limited data on metabolic stability (e.g., CYP450 inhibition) necessitates LC-MS/MS profiling in hepatocyte models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
